BenchChemオンラインストアへようこそ!

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide

Lipophilicity ADME Prediction Drug-likeness

This 2-alkylbenzimidazole is differentiated by its N-methallyl group, which introduces conformational restriction and π-interaction potential absent in simpler N-alkyl analogs. The branched isobutyramide tail sterically protects the amide bond, potentially reducing amidase-mediated hydrolysis and enhancing metabolic stability. With a computed XLogP3-AA of 3.5, this 285.4 g/mol molecule balances permeability and off-target promiscuity, making it an ideal probe for CNS target engagement, a calibration standard for computational ADME models, and a reference point for SAR exploration at the benzimidazole N1 and amide positions.

Molecular Formula C17H23N3O
Molecular Weight 285.391
CAS No. 695169-96-1
Cat. No. B2919629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide
CAS695169-96-1
Molecular FormulaC17H23N3O
Molecular Weight285.391
Structural Identifiers
SMILESCC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC(=C)C
InChIInChI=1S/C17H23N3O/c1-12(2)11-20-15-8-6-5-7-14(15)19-16(20)9-10-18-17(21)13(3)4/h5-8,13H,1,9-11H2,2-4H3,(H,18,21)
InChIKeyXPJWRZBIZQIYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide (CAS 695169-96-1): Core Chemical Identity and Procurement Profile


2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide (CAS 695169-96-1) is a synthetic small molecule belonging to the 2-alkylbenzimidazole class, featuring an N-methallyl substituent and an isobutyramide-terminated ethylene linker [1]. With a molecular weight of 285.4 g/mol and a computed XLogP3-AA of 3.5, it presents a moderately lipophilic character distinct from simpler benzimidazole analogs [2]. The compound is cataloged in PubChem (CID 955340) and multiple screening libraries, though its publicly documented pharmacologic profile remains nascent .

Procurement Risk: Why In-Class Benzimidazole Analogs Cannot Substitute for 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide Without Data Loss


The benzimidazole scaffold is a privileged structure, but minor substituent alterations can profoundly alter target engagement, ADME properties, and off-target liability [1]. The N-methallyl group introduces conformational restriction and π-interaction potential absent in N–H or simple N-alkyl analogs, while the branched isobutyramide tail modulates hydrogen-bonding geometry and metabolic stability compared to linear propanamide or acetamide counterparts [2]. Direct experimental head-to-head data for this compound are limited; therefore, selection must rely on the quantitative property differences and class-level SAR trends presented below [3].

Quantitative Differentiation Evidence for 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide (CAS 695169-96-1)


Enhanced Lipophilicity Drives Distinct Membrane Permeability Profile vs. Unsubstituted Benzimidazole Propanamide

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 3.5, which is 2.1 log units higher than the unsubstituted parent, N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide (XLogP3-AA = 1.4) [1]. This increase is driven by the N-methallyl and isobutyramide substituents and is consistent with a class-level SAR indicating that N-alkylation and branched amides elevate lipophilicity [2].

Lipophilicity ADME Prediction Drug-likeness

Increased Molecular Weight and Rotatable Bond Count Differentiate from the Acetamide Analog

The target compound (MW = 285.4 g/mol, 6 rotatable bonds) is significantly larger and more flexible than the corresponding acetamide analog, N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide (MW = 257.3 g/mol, 5 rotatable bonds, CAS 881432-98-0) [1]. This reflects the replacement of the terminal methyl group with an isopropyl moiety .

Physicochemical Properties Drug-likeness Structural Comparison

Hydrogen Bond Acceptor Count Reduction vs. Benzimidazole Ester Derivatives

The target compound contains 2 hydrogen bond acceptors (HBA), which is reduced compared to common benzimidazole-based esters that typically harbor 3–4 HBA groups due to additional carbonyl or ether oxygen atoms [1]. Lower HBA count correlates with reduced desolvation penalty upon protein binding, a trend supported by class-level benzimidazole SAR studies [2].

Hydrogen Bonding Target Engagement Physicochemical Profile

Recommended Application Scenarios for 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide Based on Quantitative Property Differentiation


Hit-to-Lead Optimization Campaigns Targeting Moderate-to-High Lipophilicity Chemical Space

The XLogP3-AA of 3.5 places this compound in a favorable range for CNS or intracellular target engagement, where moderate lipophilicity balances permeability and off-target promiscuity [1]. Its property profile can serve as a reference point for SAR exploration around the benzimidazole N1 and amide positions.

Comparative Selectivity Profiling Against Benzimidazole Scaffolds with Variable N1-Substituents

The unique N-methallyl group (2-methylprop-2-enyl) provides a steric and electronic handle absent in simpler N–H or N-methyl analogs [1]. This compound can be used to probe the effect of branched alkenyl substitution on target binding and metabolism in head-to-head in vitro panels.

Physicochemical Benchmarking of Benzimidazole Libraries

With a molecular weight of 285.4 g/mol, 6 rotatable bonds, and a predicted logP of 3.5, this compound occupies a central position in drug-like chemical space [1]. It is suited as a calibration standard for computational ADME models or as a quality control reference for commercial screening library validation.

Metabolic Stability Screening of Isobutyramide- vs. Acetamide-Linked Benzimidazoles

The isobutyramide tail introduces steric hindrance adjacent to the amide bond, potentially reducing amidase-mediated hydrolysis compared to the linear propanamide or acetamide analogs [1]. This compound is appropriate for comparative metabolic stability experiments in liver microsome or hepatocyte assays.

Quote Request

Request a Quote for 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.